molecular formula C21H25N3O2 B2836441 4-[1-[(E)-3-(1H-Indol-5-yl)prop-2-enoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one CAS No. 2411325-31-8

4-[1-[(E)-3-(1H-Indol-5-yl)prop-2-enoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one

Cat. No. B2836441
CAS RN: 2411325-31-8
M. Wt: 351.45
InChI Key: KPLOVUUCSYXVKI-UHFFFAOYSA-N
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Description

The compound contains an indole group, a piperidine ring, and an azetidinone group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). Azetidinones are β-lactams (four-membered cyclic amides) where the nitrogen atom is part of the four-membered β-lactam ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indole group is aromatic and planar, the piperidine ring is saturated and can adopt a chair conformation, and the azetidinone group is a strained four-membered ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole, piperidine, and azetidinone groups. The indole group can undergo electrophilic substitution at the C3 position, the piperidine nitrogen can act as a nucleophile or base, and the azetidinone group can undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It would likely be a solid at room temperature, and its solubility would depend on the specific substituents present .

Future Directions

The compound could potentially be investigated for biological activity, given the presence of the biologically relevant indole group. Further studies could also explore the synthesis and reactivity of this compound .

properties

IUPAC Name

4-[1-[(E)-3-(1H-indol-5-yl)prop-2-enoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-21(2)19(23-20(21)26)15-8-11-24(12-9-15)18(25)6-4-14-3-5-17-16(13-14)7-10-22-17/h3-7,10,13,15,19,22H,8-9,11-12H2,1-2H3,(H,23,26)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLOVUUCSYXVKI-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(NC1=O)C2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[3-(1H-indol-5-yl)prop-2-enoyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one

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